molecular formula C14H4O6 B1600616 [2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone CAS No. 3711-01-1

[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone

Cat. No.: B1600616
CAS No.: 3711-01-1
M. Wt: 268.18 g/mol
InChI Key: GIFXHNWKMSFJET-UHFFFAOYSA-N
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Description

1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone is a complex organic compound characterized by its unique structure, which includes a naphthalene core fused with two furan rings and four ketone groups.

Preparation Methods

Chemical Reactions Analysis

1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone involves its interaction with molecular targets through its functional groups. The ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The naphthalene and furan rings contribute to the compound’s stability and ability to interact with various molecular structures .

Comparison with Similar Compounds

1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone can be compared with similar compounds such as:

These comparisons highlight the unique structure and properties of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4O6/c15-11-7-1-5-2-9-10(14(18)20-13(9)17)4-6(5)3-8(7)12(16)19-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXHNWKMSFJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C3C(=CC2=CC4=C1C(=O)OC4=O)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436960
Record name 1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3711-01-1
Record name 1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-Naphthalenetetracarboxylic 2,3:6,7-Dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Reactant of Route 2
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Reactant of Route 3
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Reactant of Route 4
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Reactant of Route 5
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Reactant of Route 6
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone

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